Tert-dodecanethiol
Overview
Description
Tert-dodecanethiol is a colorless liquid organic compound with a characteristic odor . It is used as an intermediate and a chain transfer agent . Products containing tert-dodecanethiol are commercially available to industrial customers only . It is a clear white to pale yellow liquid with a repulsive odor .
Synthesis Analysis
Tert-dodecanethiol (TDM) is a chain transfer agent used mainly in cold radical polymerization processes . It is used to control the molecular weight in the manufacturing of butadiene & styrene based processes such as butadiene latex (SBL) & synthetic rubbers (e-SBR and NBR), ABS, polystyrene (PS) and styrene varnishes .
Molecular Structure Analysis
Tert-dodecanethiol has the linear formula C12H25SH . Its molecular weight is 202.40 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Tert-dodecanethiol is commonly used as a chain transfer agent in the manufacturing process of styrene/butadiene latex for use in carpet and paper industries . It assists in the polymerization to make products of the desired molecular distribution .
Physical And Chemical Properties Analysis
Tert-dodecanethiol is sensitive to moisture and prolonged exposure to air . It is insoluble in water . It has a density of 0.86 g/mL at 20 °C . It is not readily biodegradable and it is expected to strongly adsorb on soil and sediment particles .
Scientific Research Applications
1. Nanomaterial Synthesis
Tert-dodecanethiol is utilized in the synthesis of various nanomaterials. Ning, Kershaw, and Rogach (2019) describe its use in the shape-controlled synthesis of copper indium sulfide (CIS) nanostructures, which are potential candidates for solar energy conversion. They report that tert-dodecanethiol acts as both a sulfur source and a co-ligand, influencing the shape and phase of CIS nanostructures (Ning, Kershaw, & Rogach, 2019).
2. Ligand for Nanoparticles
Araki et al. (2006) describe the use of tert-dodecanethiol in the preparation of thiol-protected gold nanoparticles. These nanoparticles are notable for their rapid surface functionalization capabilities, making them ideal for creating a variety of organic-inorganic hybrid nanomaterials (Araki, Mizuguchi, Tanaka, & Ogawa, 2006).
3. Nanocrystal Surface Modification
Gromova et al. (2017) discuss the role of tert-dodecanethiol in modifying the surface state of CuInS2 nanocrystals. They provide insights into the growth mechanism and surface chemistry of these nanocrystals, revealing the complexity of their surface ligand layer (Gromova et al., 2017).
4. Influence on Nanoparticle Properties
Benati et al. (2006) demonstrate the use of tert-dodecanethiol in the radical reduction of aromatic azides to amines, emphasizing its role in influencing the chemical properties and reactions of nanoparticles (Benati et al., 2006).
5. Assembly and Growth Control of Nanoparticles
Kruszyńska et al. (2011) and Kempken et al. (2015) discuss how tert-dodecanethiol influences the assembly and growth of nanomaterials. Their research highlights the compound's role in the synthesis of CuInS2 and Cu-In-Zn-S nanocrystals, affecting their shape and size (Kruszyńska, Borchert, Parisi, & Kolny-Olesiak, 2011); (Kempken, Erdt, Parisi, & Kolny-Olesiak, 2015).
Safety And Hazards
properties
IUPAC Name |
2,3,3,4,4,5-hexamethylhexane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S/c1-9(2)10(3,4)11(5,6)12(7,8)13/h9,13H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJYJWXEWKRTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C(C)(C)C(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S | |
Record name | TERT-DODECYLMERCAPTAN | |
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DSSTOX Substance ID |
DTXSID1025221 | |
Record name | tert-Dodecanethiol | |
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Molecular Weight |
202.40 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-dodecylmercaptan is a clear white to pale yellow liquid with a repulsive odor. (NTP, 1992), Liquid; Pellets or Large Crystals, Clear white to light yellow liquid with a repulsive odor; [CAMEO] Clear light brown liquid with a stench; [Sigma-Aldrich MSDS] | |
Record name | TERT-DODECYLMERCAPTAN | |
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Boiling Point |
441 to 478 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
195 °F (NTP, 1992) | |
Record name | TERT-DODECYLMERCAPTAN | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | TERT-DODECYLMERCAPTAN | |
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Density |
0.85 at 77 °F (NTP, 1992) - Less dense than water; will float | |
Record name | TERT-DODECYLMERCAPTAN | |
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Vapor Density |
6.98 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | TERT-DODECYLMERCAPTAN | |
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Vapor Pressure |
less than 0.1 mmHg at 75 °F (NTP, 1992), 0.02 [mmHg] | |
Record name | TERT-DODECYLMERCAPTAN | |
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Product Name |
Tert-dodecanethiol | |
CAS RN |
25103-58-6 | |
Record name | TERT-DODECYLMERCAPTAN | |
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Record name | TERT-DODECYLMERCAPTAN | |
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Melting Point |
18.5 °F (NTP, 1992) | |
Record name | TERT-DODECYLMERCAPTAN | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Citations
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